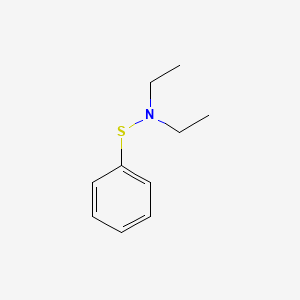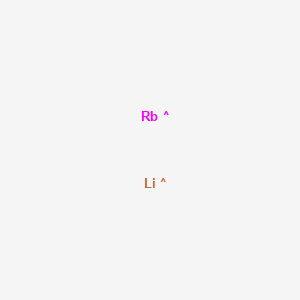
Lithium;rubidium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium and rubidium are both alkali metals found in Group 1 of the periodic table. These elements are known for their high reactivity and are often used in various industrial and scientific applications. The compound formed by lithium and rubidium, often referred to as lithium rubidium, combines the unique properties of both elements, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium rubidium compounds typically involves the reaction of lithium and rubidium salts. One common method is the reaction of lithium carbonate with rubidium chloride in an aqueous solution. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of lithium rubidium compounds can involve several steps, including the extraction of lithium and rubidium from their respective ores. Lithium is often extracted from spodumene or lepidolite, while rubidium is extracted from minerals like lepidolite and pollucite. The extracted elements are then purified and combined under controlled conditions to form the desired compound.
Chemical Reactions Analysis
Types of Reactions
Lithium rubidium compounds can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium and rubidium oxides.
Reduction: Reduction reactions can produce elemental lithium and rubidium.
Substitution: The compound can participate in substitution reactions with other alkali metals or halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and halides for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include lithium oxide, rubidium oxide, and various halide compounds. These products have significant industrial and scientific applications.
Scientific Research Applications
Lithium rubidium compounds have a wide range of scientific research applications, including:
Chemistry: Used as reagents in various chemical reactions and synthesis processes.
Biology: Studied for their potential effects on biological systems and their use in biomedical research.
Medicine: Investigated for their potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Used in the production of specialized glass, ceramics, and other materials.
Mechanism of Action
The mechanism of action of lithium rubidium compounds involves their interaction with various molecular targets and pathways. In biological systems, lithium ions can affect neurotransmitter release and signal transduction pathways, while rubidium ions can influence ion channel function and cellular metabolism. These interactions can lead to various physiological effects, making these compounds of interest in medical research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other alkali metal compounds such as:
- Lithium sodium
- Lithium potassium
- Rubidium cesium
Uniqueness
Lithium rubidium compounds are unique due to their combined properties, which can result in distinct chemical reactivity and biological effects. For example, the combination of lithium’s mood-stabilizing effects with rubidium’s influence on ion channels can lead to novel therapeutic applications.
Conclusion
Lithium rubidium compounds represent a fascinating area of study due to their unique properties and wide range of applications. From industrial production to scientific research, these compounds continue to be of significant interest in various fields.
Properties
CAS No. |
12031-70-8 |
|---|---|
Molecular Formula |
LiRb |
Molecular Weight |
92.4 g/mol |
IUPAC Name |
lithium;rubidium |
InChI |
InChI=1S/Li.Rb |
InChI Key |
DJMZKFUAQIEDKC-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Rb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


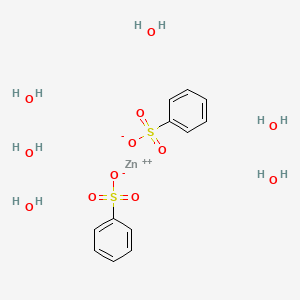
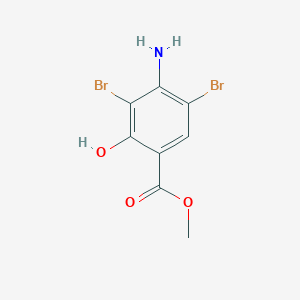

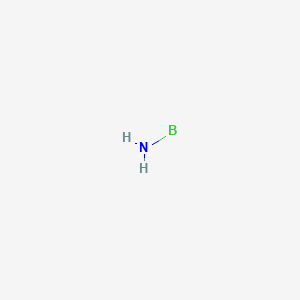
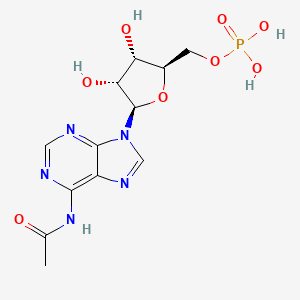
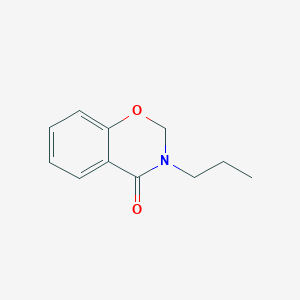
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)
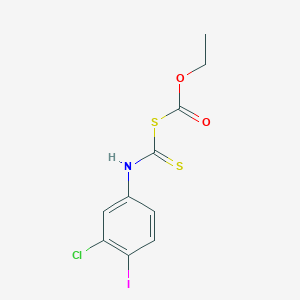
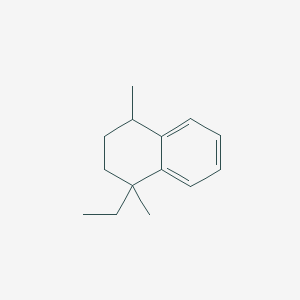
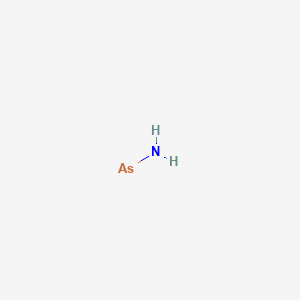
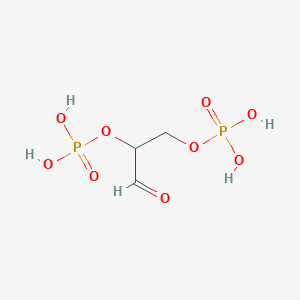
![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)
